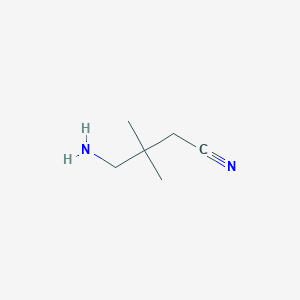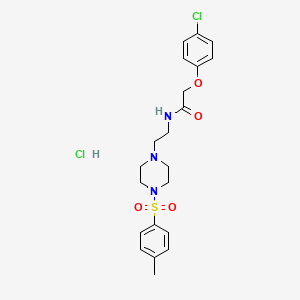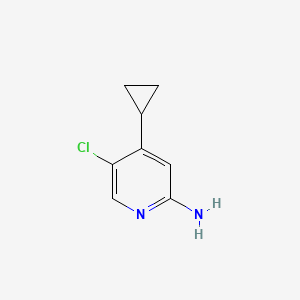
5-Chloro-4-cyclopropylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-cyclopropylpyridin-2-amine is a chemical compound with a variety of potential applications . It’s a part of the pyrimidine family, which is a class of compounds that play a crucial role in the biological processes of many organisms .
Synthesis Analysis
The synthesis of amines like 5-Chloro-4-cyclopropylpyridin-2-amine often involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-cyclopropylpyridin-2-amine can be analyzed using various techniques. These include X-ray diffraction, electron diffraction, and various spectroscopic methods .Chemical Reactions Analysis
Amines like 5-Chloro-4-cyclopropylpyridin-2-amine can undergo a variety of reactions. These include reactions with acid chlorides to form amides, and elimination reactions to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-4-cyclopropylpyridin-2-amine can be determined using various techniques. These properties include its melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen
Selective Amination of Polyhalopyridines
The palladium-Xantphos complex-catalyzed amination of polyhalopyridines, including 5-bromo-2-chloropyridine, results in high yields and excellent chemoselectivity, producing 5-amino-2-chloropyridine products. This demonstrates the utility of similar halopyridines in selective amination reactions, which could be applicable to 5-Chloro-4-cyclopropylpyridin-2-amine for synthesizing aminopyridines with specific substituents (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Copper-promoted N-cyclopropylation
The copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid in the presence of copper catalysts affords N-cyclopropyl derivatives in good to excellent yields. This method could potentially be applied to 5-Chloro-4-cyclopropylpyridin-2-amine for introducing additional cyclopropyl groups or modifying existing ones, enhancing the molecule's utility in chemical synthesis (S. Bénard, L. Neuville, & Jieping Zhu, 2010).
Nucleophilic Substitution Reactions
The reactivity of 2-chloro-3-cyanopyridines with primary and secondary amines leads to the formation of 2-aminopyridines. This suggests that 5-Chloro-4-cyclopropylpyridin-2-amine could undergo similar nucleophilic substitution reactions, facilitating the synthesis of diverse aminopyridine derivatives with potential applications in medicinal chemistry and material science (Z. A. Bomika et al., 1976).
Synthesis and Spectral Properties of Derivatives
The development of water-soluble BODIPY derivatives through functionalization techniques, including sulfonation and organometallic couplings, highlights the potential for modifying 5-Chloro-4-cyclopropylpyridin-2-amine to create novel fluorescent probes or materials with specific optical properties (Lingling Li et al., 2008).
Cyclization Reactions
The experimental and theoretical investigation into the cyclization of primary aminyl radicals suggests that 5-Chloro-4-cyclopropylpyridin-2-amine could participate in similar cyclization reactions, leading to the formation of novel heterocyclic compounds. Such reactions are crucial for the synthesis of bioactive molecules and the development of new pharmaceuticals (F. Liu et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-4-cyclopropylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-11-8(10)3-6(7)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEQRRZUZNZPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

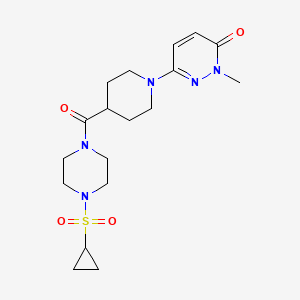
![7-(Diethylamino)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2659935.png)
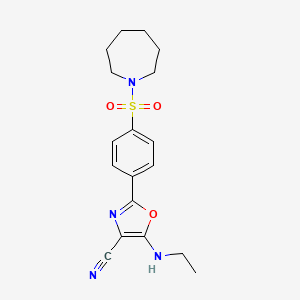
![2-amino-4-(3-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2659940.png)
![4-Fluorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2659941.png)
![1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2659942.png)
![4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2659943.png)
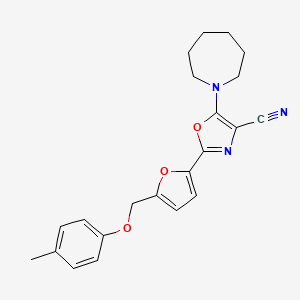
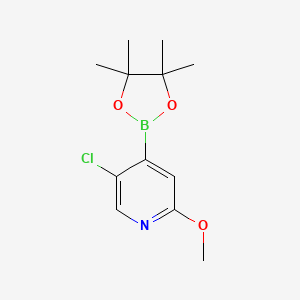
![Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B2659949.png)
![tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate](/img/structure/B2659950.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
